molecular formula C14H15NO2S2 B2927797 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane CAS No. 1798672-59-9

7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane

Cat. No.: B2927797
CAS No.: 1798672-59-9
M. Wt: 293.4
InChI Key: ITCOGEHKQNNXEB-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane: is a heterocyclic compound that features a unique combination of furan, thiophene, and thiazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiazepane ring: This can be achieved through the cyclization of a suitable diamine with a dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the thiophene ring: The thiophene ring can be attached through a similar coupling reaction, using a thiophene boronic acid or thiophene halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene-3-carbonyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are often employed.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Alcohol derivatives of the thiophene-3-carbonyl moiety.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound is considered for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-oxazepane: Similar structure but with an oxazepane ring instead of a thiazepane ring.

    7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane: Similar structure but with a diazepane ring instead of a thiazepane ring.

Uniqueness

7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane is unique due to the presence of the thiazepane ring, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(11-4-8-18-10-11)15-5-3-13(19-9-6-15)12-2-1-7-17-12/h1-2,4,7-8,10,13H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCOGEHKQNNXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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